molecular formula C5H5N5O B13113374 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile CAS No. 465532-04-1

2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile

Cat. No.: B13113374
CAS No.: 465532-04-1
M. Wt: 151.13 g/mol
InChI Key: HGGJIZGAXULNGX-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile typically involves the condensation of malononitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: It has been investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile involves the inhibition of specific enzymes such as GTP cyclohydrolase I. This inhibition blocks the synthesis of tetrahydrobiopterin, a cofactor involved in the production of nitric oxide. By suppressing nitric oxide production, the compound can modulate various biological processes, including inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GTP cyclohydrolase I and modulate nitric oxide production sets it apart from other similar compounds .

Properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGJIZGAXULNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(NC1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210401
Record name 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465532-04-1
Record name 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465532-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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